molecular formula C17H17NO3 B2357840 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic Acid CAS No. 147636-51-9

1-(naphthalene-1-carbonyl)piperidine-4-carboxylic Acid

Cat. No.: B2357840
CAS No.: 147636-51-9
M. Wt: 283.327
InChI Key: XAEDBDNELKMGIZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid typically involves the reaction of naphthalene-1-carbonyl chloride with piperidine-4-carboxylic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzyloxy)carbonylpiperidine-4-carboxylic acid
  • 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
  • 1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid

Uniqueness

This compound stands out due to its unique combination of a naphthalene ring and a piperidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic properties further enhance its significance in scientific research and industrial applications .

Properties

IUPAC Name

1-(naphthalene-1-carbonyl)piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-16(18-10-8-13(9-11-18)17(20)21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEDBDNELKMGIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49675456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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